molecular formula AlAs B1584279 Aluminum arsenide (AlAs) CAS No. 22831-42-1

Aluminum arsenide (AlAs)

Katalognummer B1584279
CAS-Nummer: 22831-42-1
Molekulargewicht: 101.90313 g/mol
InChI-Schlüssel: MDPILPRLPQYEEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Aluminum Arsenide (AlAs) is a semiconductor material with almost the same lattice constant as that of Gallium Arsenide (GaAs). It can form a superlattice with GaAs, which results in its semiconductive properties . It is often used in conjunction with other III-V semiconductors like GaAs to form heterostructures and quantum wells, which are essential components in modern optoelectronic devices .


Synthesis Analysis

The synthesis of Aluminum Arsenide (AlAs) is a complex process due to the compound’s high melting point of around 1,700 °C and the extreme reactivity of aluminum at such temperatures. Advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD) are used in fabrication . These approaches are preferred over traditional methods like liquid and vapor-phase epitaxy techniques or melt-growth techniques, which can produce less stable AlAs crystals and can generate hazardous arsine gas (AsH3) when exposed to moist air .


Molecular Structure Analysis

AlAs has a cubic crystal structure and a direct band gap of about 2.16 eV at room temperature . It shares a similar lattice constant with GaAs and Aluminum Gallium Arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .


Chemical Reactions Analysis

Aluminum Arsenide readily reacts with acid, acid fumes, and moisture . It reacts with acids to make arsine . It is made by reacting aluminum and arsenic .


Physical And Chemical Properties Analysis

AlAs has a molar mass of 101.9031 g/mol, appears as orange crystals, and has a density of 3.72 g/cm^3 . It has a melting point of 1,740 °C, reacts with water, and has a band gap of 2.12 eV . Its thermal conductivity is 0.9 W/(cm·K) at 300 K, and it has a refractive index of 3 in the infrared .

Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

Aluminum Arsenide is used in optoelectronic applications . The structural, mechanical, electronic, and optical behavior of the Zinc Blend (ZB) structure of AlAs with Ga impurity was computed using generalized gradient approximation (GGA) as exchange potential and Perdew-Burke-Ernzerhof (PBE) as functional . The remarkable bandgap reduction from 1.7eV to 0.28eV is very encouraging in its low-energy applications in UV and visible ranges .

High-Speed Electronics

Aluminum Arsenide is instrumental in various high-tech applications including high-speed electronics . Its alloys with GaAs provide materials for high-speed electron devices .

Integrated Circuits

Aluminum Arsenide is also used in the fabrication of integrated circuits . It’s alloys with GaAs are used in the fabrication of III–V quantum structures .

Solar Energy

Aluminum Arsenide has applications in the field of solar energy . It’s alloys with GaAs are used in the fabrication of III–V quantum structures , which can be used in solar cells.

Quantum Technology

Aluminum Arsenide is used in quantum technology . It’s alloys with GaAs are used in the fabrication of III–V quantum structures , which can be used in quantum devices.

Frequency Conversion and Non-Classical State Generation

A monolithic III-V semiconductor photonic chip designed to perform nonlinear parametric optical processes for frequency conversion and non-classical state generation co-integrates an AlGaAs microdisk evanescently coupled to two distinct suspended waveguides designed for light injection and collection around 1600 nm and 800 nm .

Semiconductors

Arsenides, including Aluminum Arsenide, have applications in semiconductors .

Laser and Light-Emitting Diodes (LEDs)

Aluminum Arsenide is used in the production of laser and light-emitting diodes .

Wirkmechanismus

AlAs can form a superlattice with GaAs, which results in its semiconductor properties . Because GaAs and AlAs have almost the same lattice constant, the layers have very little induced strain, which allows them to be grown almost arbitrarily thick. This allows for extremely high performance high electron mobility, HEMT transistors, and other quantum well devices .

Zukünftige Richtungen

AlAs is instrumental in various high-tech applications ranging from high-speed electronics, optoelectronics, and integrated circuits to solar energy and quantum technology . Its wider band gap compared to GaAs enhances its suitability for high-temperature operations, high-power applications, and high-frequency devices . Scientists from the National University of Callao studied the electronic structure of AlAs to understand how electrons move within the material .

Eigenschaften

IUPAC Name

alumanylidynearsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.As
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPILPRLPQYEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Al]#[As]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlAs
Record name Aluminium arsenide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aluminium_arsenide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066831
Record name Aluminum arsenide (AlAs)
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Molecular Weight

101.90313 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminum arsenide (AlAs)

CAS RN

22831-42-1
Record name Aluminum arsenide
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Record name Aluminum arsenide (AlAs)
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Record name Aluminum arsenide (AlAs)
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Record name Aluminum arsenide (AlAs)
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Record name Aluminium arsenide
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Q & A

Q1: What is the molecular formula and weight of aluminum arsenide?

A1: The molecular formula of aluminum arsenide is AlAs. It has a molecular weight of 101.90 g/mol. []

Q2: What spectroscopic data is available for characterizing AlAs?

A2: Several spectroscopic techniques are used to characterize AlAs, including:

  • Raman Spectroscopy: This technique can identify AlAs crystallinity and detect strain in AlAs layers within heterostructures. []
  • Infrared Reflectance Spectroscopy: This method allows for the determination of optical indices of AlAs-containing structures, like GaAs-AlAs superlattices, in the near-infrared region. []
  • Photoluminescence (PL) Spectroscopy: Spot-dependent PL measurements can reveal strain in AlAs-based structures, such as oxide-confined GaAs/AlGaAs PIN heterostructures. []

Q3: Is aluminum arsenide compatible with other materials in device fabrication?

A3: Yes, AlAs demonstrates compatibility with various materials in device fabrication. It's commonly used in conjunction with:

  • Gallium Arsenide (GaAs): AlAs and GaAs form high-quality superlattices crucial for optoelectronic applications. [] These materials are also combined in heterostructures for devices like PIN diodes and high-temperature MESFETs. [, ]
  • Aluminum Oxide (Al2O3): Depositing Al2O3 on AlAs surfaces via Atomic Layer Deposition (ALD) passivates the surface, reducing leakage current and enhancing the spectroscopic performance of GaSb/AlAsSb detectors. []

Q4: Does aluminum arsenide exhibit any catalytic properties?

A4: There is limited research available on the catalytic properties of AlAs. The available literature focuses primarily on its applications in electronics and optoelectronics.

Q5: How is computational chemistry used to study aluminum arsenide?

A5: Computational methods like Density Functional Theory (DFT) are employed to investigate various properties of AlAs, including:

  • Structural Properties: DFT helps determine the lattice constants, bulk modulus, and pressure dependence of elastic properties of AlAs in different crystal structures. [, ]
  • Electronic Properties: DFT calculations provide insights into the electronic band structure, density of states, and energy gap of AlAs nanocrystals and alloys. [, , ]
  • Defect Properties: First-principles calculations help predict the structural and dynamic properties of carbon defects in AlAs. []

Q6: How does modifying the structure of AlAs affect its properties?

A6: Modifying the structure of AlAs, such as changing its size in nanocrystals or alloying it with other elements like Scandium, can significantly impact its properties.

  • Nanocrystal Size: Increasing the size of AlAs nanocrystals leads to changes in lattice constant, ionicity, cohesive energy, energy gap, and valence bandwidth. []
  • Alloying: Alloying AlAs with Scandium (AlxSc1-xAs) alters its lattice parameters, phase transition pressures, and electronic band gap, making it suitable for various optoelectronic applications. []

Q7: Are there studies on the stability and formulation of AlAs for biological applications?

A7: The research provided focuses on the use of AlAs in semiconductor devices and doesn't offer information on its biological applications, stability, formulation, or related aspects like SHE regulations, PK/PD, in vitro/in vivo efficacy, or resistance.

Q8: What are the known toxicological properties of aluminum arsenide?

A8: AlAs decomposes in contact with acids, including weak acids, to produce highly toxic arsine gas (AsH3). [] This necessitates careful handling and disposal procedures.

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